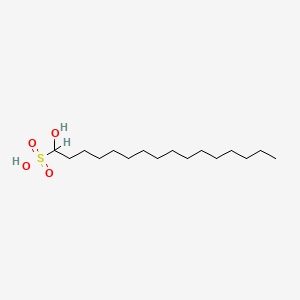

1-Hydroxy-1-hexadecanesulfonic acid

Description

Contextualization within Organosulfur Chemistry and Long-Chain Aliphatic Compounds

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are ubiquitous in nature and industry. They are fundamental components of essential amino acids like cysteine and methionine and are found in fossil fuels. The field of organosulfur chemistry investigates the synthesis and properties of these diverse molecules.

1-Hydroxy-1-hexadecanesulfonic acid is distinguished by two key structural features: a long, unbranched 16-carbon chain, characteristic of an aliphatic compound, and the presence of both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group attached to the same carbon atom (the alpha-carbon).

Aliphatic Character : The hexadecyl chain (C₁₆H₃₃) is a classic example of a long-chain aliphatic group. Such chains are non-polar and hydrophobic. In molecules like this, the long aliphatic tail imparts surfactant properties, which are crucial for applications involving the reduction of surface tension between liquids or between a liquid and a solid.

Organosulfur Functionality : The sulfonic acid group is a strong acid and is highly polar and hydrophilic. The combination of a long hydrophobic tail and a hydrophilic head group is the defining characteristic of an anionic surfactant. The presence of a hydroxyl group on the alpha-carbon can further modify the compound's solubility, polarity, and reactivity compared to a simple alkanesulfonic acid.

The synthesis of α-hydroxyalkanesulfonates is often achieved through the nucleophilic addition of a sulfite (B76179) or bisulfite salt to a long-chain aldehyde. In the case of this compound, the precursor would be hexadecanal (B134135). This reaction is a variation of the well-known Strecker synthesis, which is a versatile method for producing amino acids from aldehydes. masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com

Evolution of Research Trajectories in Hydroxyalkanesulfonic Acid Chemistry

The study of hydroxyalkanesulfonic acids, particularly those with long aliphatic chains, is closely tied to the development of surfactants and detergents. Early research focused on the production of simple alkyl sulfonates. However, the introduction of a hydroxyl group at the alpha position was found to influence the properties of these surfactants, leading to a distinct area of investigation.

Key research trajectories in this field include:

Synthesis and Mechanistic Studies : A significant portion of research has been dedicated to developing efficient synthesis methods. The reaction between aldehydes and sulfites is a primary route, and studies have explored the kinetics and mechanisms of this transformation to optimize yields and purity. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org

Surfactant Properties : Research has extensively characterized the surfactant properties of α-hydroxyalkanesulfonates. This includes determining their critical micelle concentration (CMC), surface tension reduction capabilities, and foaming properties. The interplay between the hydrophobic tail length and the hydrophilic headgroup (containing both sulfonate and hydroxyl moieties) is a central theme.

Applications as Anionic Surfactants : Much of the research has been application-driven. Due to their properties, these compounds and their salts are investigated for use as emulsifiers, detergents, and wetting agents in various industries, from personal care products to industrial cleaning formulations. lichrom.com The market for anionic surfactants is substantial, with a continuing drive toward greener and more specialized molecules.

Biocompatibility and Environmental Fate : More recent research trends focus on the environmental impact and biocompatibility of surfactants. Studies are increasingly exploring the biodegradability of long-chain sulfonates and their potential use in pharmaceutical formulations where they can act as excipients to improve drug solubility. evitachem.com

The specific compound, this compound, and its sodium salt represent a class of specialty surfactants whose properties are a direct result of the evolutionary research in functionalized long-chain molecules.

Interactive Data Tables

Below are tables detailing the properties of the sodium salt of this compound and a related compound, providing insight into the characteristics of this class of molecules.

Table 1: Physicochemical Properties of Sodium 1-hydroxy-1-hexadecanesulfonate

| Property | Value | Reference |

| CAS Number | 7355-88-6 | chemspider.com |

| Molecular Formula | C₁₆H₃₃NaO₄S | chemspider.com |

| Molecular Weight | 344.48 g/mol | N/A |

| IUPAC Name | Sodium 1-hydroxy-1-hexadecanesulfonate | chemspider.com |

| Synonyms | Hexadecyl aldehyde sodium bisulfite | chemicalbook.com |

Table 2: Properties of Related Long-Chain Alkyl Sulfonates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application | Reference |

| Sodium 1-hexadecanesulfonate | 15015-81-3 | C₁₆H₃₃NaO₃S | 328.49 | Emulsifier, HPLC Reagent | lichrom.comsigmaaldrich.comsigmaaldrich.com |

| Sodium 1-hydroxytetradecane-1-sulphonate | 93941-93-6 | C₁₄H₂₉NaO₄S | 316.43 | Surfactant, Excipient | evitachem.com |

| Sodium 1-hexanesulfonate | 23677630 (CID) | C₆H₁₃NaO₃S | 188.22 | HPLC Reagent | nih.gov |

Direct Sulfonation Approaches for Hydroxylated Alkanes

Direct methods for the synthesis of this compound would involve either the sulfonation of a hydroxylated alkane or the hydroxylation of an alkane sulfonic acid. These approaches are often challenging due to issues of selectivity and the harsh reaction conditions typically required for C-H functionalization.

Electrophilic Sulfonation Mechanisms in Aliphatic Systems

The direct sulfonation of alkanes is a notoriously difficult reaction. Alkanes are generally unreactive towards electrophiles due to the strong, nonpolar C-H and C-C bonds. However, under forcing conditions, sulfonation can be achieved using potent sulfonating agents like sulfur trioxide (SO₃) or oleum (a solution of SO₃ in sulfuric acid).

The mechanism of electrophilic sulfonation in aliphatic systems is thought to proceed via a free-radical or a carbocationic intermediate. In the case of long-chain alcohols like 1-hexadecanol, the primary target for sulfonation is typically the hydroxyl group, leading to the formation of a sulfate (B86663) ester (R-OSO₃H) rather than a sulfonic acid (R-SO₃H) google.comwikipedia.org. The reaction with sulfur trioxide, for instance, is highly exothermic and can lead to charring and other side reactions if not carefully controlled google.comscispace.com.

To achieve C-H sulfonation, the reaction would likely require conditions that promote the formation of a reactive electrophile, such as protonated sulfur trioxide. The electrophile would then attack a C-H bond, potentially leading to a five-coordinate carbon intermediate or a carbocation, which would then rearrange to the sulfonic acid. However, the reactivity of the hydroxyl group would likely need to be protected to prevent preferential O-sulfonation.

Controlled Hydroxylation of Alkane Sulfonic Acids

An alternative direct approach is the controlled hydroxylation of an existing alkane sulfonic acid, such as 1-hexadecanesulfonic acid. The challenge here lies in selectively introducing a hydroxyl group at the C-1 position.

Chemical methods for the hydroxylation of unactivated C-H bonds are often non-selective and can lead to a mixture of products. More promising are biocatalytic approaches. Enzymes, particularly cytochrome P450 monooxygenases, are known to catalyze the selective hydroxylation of alkanes nih.govccspublishing.org.cnnih.govacs.org. These enzymes can exhibit high regioselectivity, often targeting the terminal (ω) or sub-terminal (ω-1) positions of a long alkyl chain. While there is extensive research on the hydroxylation of fatty acids and alkanes by P450 enzymes, specific studies on the hydroxylation of long-chain alkane sulfonic acids to produce 1-hydroxy derivatives are not widely reported. The substrate specificity of these enzymes would be a critical factor in the feasibility of this approach.

Indirect Synthesis via Functional Group Interconversions

Indirect synthetic routes offer more practical and controllable methods for the preparation of this compound. These strategies involve the use of precursors with functional groups that can be readily converted to the desired hydroxyl and sulfonic acid moieties.

Oxidation Pathways for Sulfone and Sulfonic Acid Formation

One indirect method involves the oxidation of a suitable sulfur-containing precursor. For instance, a thiol (R-SH) can be oxidized to a sulfonic acid (R-SO₃H). In the context of this compound, this would necessitate the synthesis of 1-mercapto-1-hexadecanol as a starting material.

The oxidation of thiols to sulfonic acids can be achieved using various oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid organic-chemistry.orguchicago.edu. The reaction proceeds through a series of intermediates, including sulfenic acids (R-SOH) and sulfinic acids (R-SO₂H). Careful control of the reaction conditions is necessary to ensure complete oxidation to the sulfonic acid without causing unwanted side reactions, especially given the presence of a hydroxyl group.

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide | Often in the presence of a catalyst or under acidic/basic conditions. | organic-chemistry.org |

| Potassium Permanganate | Typically in a basic aqueous solution, followed by acidification. | General knowledge |

| Nitric Acid | Can be used, but may lead to side reactions. | uchicago.edu |

Hydrolysis and Derivatization of Sulfonyl Halides

Another established route to sulfonic acids is through the hydrolysis of sulfonyl halides, most commonly sulfonyl chlorides (R-SO₂Cl). This approach would require the synthesis of 1-hydroxy-1-hexadecanesulfonyl chloride.

Sulfonyl chlorides can be prepared by the oxidative chlorination of thiols or disulfides. Once obtained, the sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid by reaction with water organic-chemistry.org. The hydrolysis is typically facile, although the reactivity of the sulfonyl chloride can be influenced by steric hindrance and the electronic nature of the surrounding groups. Given the presence of a hydroxyl group at the α-position, intramolecular reactions or side reactions under the conditions of hydrolysis would need to be considered and potentially mitigated.

Strategic Incorporation of Hydroxyl and Sulfonic Acid Moieties

A highly effective and widely used method for the synthesis of α-hydroxy sulfonic acids is the reaction of an aldehyde with a bisulfite salt, a reaction often referred to as the Strecker sulfite synthesis organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgnih.govnih.gov. In this approach, the aldehyde contains the carbon skeleton of the desired product, and the hydroxyl and sulfonate groups are introduced simultaneously.

For the synthesis of this compound, the starting material would be hexadecanal. The reaction with an aqueous solution of sodium bisulfite (NaHSO₃) proceeds via nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde. This results in the formation of a stable, often crystalline, sodium 1-hydroxy-1-hexadecanesulfonate adduct nih.govrsc.orgnih.gov. The reaction is reversible and can be driven to completion by using an excess of the bisulfite reagent. The resulting α-hydroxy sulfonic acid salt can then be converted to the free acid by treatment with a strong acid.

Reaction Scheme:

This method is particularly advantageous due to its simplicity, high yields, and the often straightforward isolation of the product. The formation of the bisulfite adduct can also serve as a method for the purification of aldehydes wikipedia.orgnih.gov.

| Starting Material | Reagent | Product | Key Features |

| Hexadecanal | Sodium Bisulfite | Sodium 1-hydroxy-1-hexadecanesulfonate | High yield, often crystalline product, reversible reaction. |

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxyhexadecane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)21(18,19)20/h16-17H,2-15H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPSYSRUJVRMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(O)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7355-88-6 | |

| Record name | 1-Hydroxy-1-hexadecanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanistic Organic Chemistry of 1 Hydroxy 1 Hexadecanesulfonic Acid

Reaction Pathways and Transformation Kinetics

The reactivity of 1-Hydroxy-1-hexadecanesulfonic acid can be understood by examining the characteristic reactions of its constituent functional groups and the influence they exert on each other.

The hydroxyl group of this compound can undergo several characteristic acid-catalyzed reactions, including dehydration and etherification.

Acid-Catalyzed Dehydration: In the presence of a strong acid catalyst such as concentrated sulfuric acid or phosphoric acid, alcohols can undergo dehydration to form alkenes. researchgate.netntu.ac.uknih.gov For this compound, this reaction would proceed via an E1 or E2 mechanism. ntu.ac.uk Protonation of the hydroxyl group by the acid catalyst converts it into a good leaving group (water). researchgate.net Subsequent loss of the water molecule would generate a carbocation at the C1 position. Due to the presence of the strongly electron-withdrawing sulfonic acid group on the same carbon, this primary carbocation would be highly destabilized, making the E1 pathway less likely.

Alternatively, an E2 mechanism, involving a concerted deprotonation of an adjacent hydrogen (from C2) and elimination of the protonated hydroxyl group, could occur. ntu.ac.uk The product of this reaction would be 1-hexadecene-1-sulfonic acid. The kinetics of this reaction would be dependent on the concentration of both the substrate and the acid catalyst.

Etherification: Under acidic conditions, the hydroxyl group can also react with another alcohol molecule to form an ether. This reaction typically proceeds through an Sɴ2 mechanism for primary alcohols. However, the steric hindrance from the long alkyl chain and the electronic effect of the sulfonic acid group at the α-position may influence the reaction rate.

A hypothetical comparison of the reaction rates for the acid-catalyzed dehydration of different primary alcohols is presented in the table below. The presence of the electron-withdrawing sulfonic acid group is expected to decrease the rate of carbocation formation and thus slow down the E1 pathway.

| Alcohol | Relative Rate of Dehydration (E1 Pathway) |

| 1-Hexadecanol | 1 |

| This compound | < 0.1 (estimated) |

| 2-Hexadecanol (for comparison) | ~10 |

Table 1: Hypothetical Relative Rates of Acid-Catalyzed Dehydration (E1 Pathway) for Selected Alcohols. The data is illustrative and based on general principles of electronic effects on reaction mechanisms.

The sulfonic acid group is a strong acid, comparable in strength to sulfuric acid. chemistnotes.comyoutube.comyoutube.com This high acidity is a key feature of its reactivity.

Desulfonation: One of the most significant reactions of sulfonic acids is desulfonation, which is the reverse of sulfonation. wikipedia.org This reaction typically involves heating the sulfonic acid in the presence of a dilute acid, leading to the removal of the -SO₃H group and its replacement with a hydrogen atom. chemistnotes.commasterorganicchemistry.comcapes.gov.br For this compound, desulfonation would yield 1-hexadecanol. The reaction proceeds via an electrophilic aromatic substitution mechanism in aromatic systems, but for aliphatic sulfonic acids, the mechanism is likely to involve protonation of the sulfonate group followed by cleavage of the C-S bond. The kinetics of desulfonation are influenced by temperature and acid concentration. researchgate.net

Conversion to Sulfonyl Derivatives: The sulfonic acid group can be converted into other functional groups such as sulfonyl chlorides, sulfonamides, and sulfonate esters. The formation of a sulfonyl chloride is typically achieved by reacting the sulfonic acid with reagents like thionyl chloride or phosphorus pentachloride. These sulfonyl chlorides are versatile intermediates for further transformations.

The structure of this compound, with a hydroxyl group on a carbon adjacent to a potential site of carbocation formation, makes it a candidate for rearrangement reactions under acidic conditions.

Wagner-Meerwein Rearrangement: If a carbocation were to form at the C1 position upon protonation and loss of the hydroxyl group, a Wagner-Meerwein rearrangement could theoretically occur. chemistnotes.comwikipedia.orgmychemblog.com This would involve a 1,2-hydride shift from the C2 position to the C1 position, leading to the formation of a more stable secondary carbocation at C2. jk-sci.com Subsequent reaction with a nucleophile or elimination would lead to rearranged products. However, as mentioned earlier, the formation of the initial primary carbocation is disfavored.

Pinacol-Type Rearrangement: While this compound is not a diol, a related rearrangement, the α-ketol rearrangement, can occur in α-hydroxy ketones. wikipedia.org If the hydroxyl group of this compound were to be oxidized to a ketone, the resulting α-keto sulfonic acid could potentially undergo rearrangement.

A summary of potential rearrangement pathways is provided in the table below.

| Rearrangement Type | Triggering Condition | Plausible Migrating Group | Product Type |

| Wagner-Meerwein | Acid catalysis, formation of carbocation at C1 | Hydride from C2 | Rearranged alcohol or alkene |

| Pinacol-like (from oxidized derivative) | Acid or base catalysis on α-keto sulfonic acid | Alkyl group | Isomeric keto sulfonic acid |

Table 2: Plausible Rearrangement Pathways for this compound and its Derivatives. These are theoretical pathways based on known rearrangement reactions.

Stereochemical Aspects of this compound Reactions

The carbon atom at the 1-position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. This introduces stereochemical considerations into its synthesis and reactions.

The synthesis of a single enantiomer of this compound would require a stereoselective synthetic route. Several strategies could be envisioned based on established methods for the asymmetric synthesis of α-hydroxy acids and related compounds. wikipedia.orgnih.govnih.gov

Asymmetric Sulfonation: One approach could involve the asymmetric addition of a bisulfite equivalent to hexadecanal (B134135). The use of a chiral catalyst could favor the formation of one enantiomer over the other. researchgate.net

Enantioselective Reduction: Another strategy would be the enantioselective reduction of a corresponding α-keto sulfonic acid. This could be achieved using chiral reducing agents or through biocatalytic methods, which are known to produce α-hydroxy ketones with high enantiomeric excess. nih.gov

The table below outlines potential chiral catalysts and their expected selectivity for the asymmetric synthesis of α-hydroxy sulfonic acids, based on literature for similar transformations.

| Catalyst Type | Reaction Type | Expected Enantiomeric Excess (e.e.) |

| Chiral Thiourea Catalyst | Asymmetric bisulfite addition to aldehyde | High (up to 96% reported for related systems) researchgate.net |

| Chiral Metal Complex (e.g., Ru-BINAP) | Asymmetric hydrogenation of α-keto sulfonic acid | Potentially high |

| Biocatalyst (e.g., Lyase) | Asymmetric carboligation | Potentially high (>99% for some α-hydroxy ketones) nih.gov |

Table 3: Potential Catalytic Systems for the Stereoselective Synthesis of this compound. The expected e.e. values are based on reports for analogous reactions.

The long hexadecyl chain of this compound allows for considerable conformational flexibility. The relative orientation of the hydroxyl and sulfonic acid groups, as well as the conformation of the alkyl chain, can influence the molecule's reactivity.

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and sulfonic acid groups allows for the possibility of intramolecular hydrogen bonding. mdpi.comresearchgate.net A hydrogen bond between the acidic proton of the sulfonic acid and the oxygen of the hydroxyl group, or vice versa, could stabilize certain conformations and influence the acidity and nucleophilicity of these groups. nih.govnih.gov For instance, an intramolecular hydrogen bond could decrease the acidity of the sulfonic acid group and reduce the nucleophilicity of the hydroxyl group.

Conformational Effects on Reaction Rates: The conformation of the molecule can also affect the rates of its reactions. For example, in an E2 elimination, a specific anti-periplanar arrangement of the leaving group and the proton to be abstracted is required. The conformational preferences of the molecule may make it more or less likely to adopt this reactive conformation, thereby influencing the reaction rate. Computational studies on related molecules have shown that different conformers can have significantly different energies, which in turn affects their relative populations and reactivity. journalirjpac.com

Degradation Pathways and Chemical Stability Studies

The long alkyl chain of this compound, a key feature of its surfactant properties, is also the primary site for its degradation. The stability of this compound is influenced by various environmental factors, including pH, temperature, and ultraviolet radiation. Understanding the degradation pathways is crucial for predicting its environmental fate and persistence. While direct and extensive research on the degradation of this compound is limited, the degradation mechanisms of analogous compounds, such as other long-chain alkyl sulfonates and α-hydroxy sulfonic acids, provide significant insights into its likely chemical transformations.

The stability of this compound in acidic and basic conditions is a critical aspect of its chemical behavior, particularly concerning its application and environmental persistence. The presence of both a hydroxyl and a sulfonic acid group on the same carbon atom (the α-position) introduces unique reactivity.

Under strongly acidic or basic conditions, a potential degradation pathway for α-hydroxyalkanesulfonates is the retro-bisulfite addition reaction . This is essentially the reverse of its formation from an aldehyde and bisulfite. In this equilibrium-driven process, the compound can dissociate back into its constituent aldehyde (hexadecanal) and a bisulfite/sulfite (B76179) species. The position of the equilibrium is highly dependent on the pH and temperature of the solution.

Acid-Catalyzed Decomposition: In an acidic medium, the hydroxyl group can be protonated, forming a good leaving group (water). This can facilitate the cleavage of the C-S bond, leading to the formation of the corresponding aldehyde and sulfur dioxide. The likely mechanism involves the protonation of the hydroxyl group, followed by the elimination of water to form a carbocation, which is then attacked by water to yield the aldehyde.

Base-Catalyzed Decomposition: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This can initiate an elimination reaction, leading to the cleavage of the C-S bond and the formation of the aldehyde and sulfite. The stability of the resulting aldehyde and the solubility of the sulfite can influence the rate of decomposition. A study on the base-catalyzed α-halogenation of ketones, which proceeds through an enolate intermediate, suggests that the α-proton in related carbonyl compounds is labile under basic conditions. youtube.com While not a direct analogy, it highlights the potential for reactions at the α-carbon in the presence of a base.

The stability of similar sulfonated surfactants has been investigated, providing comparative insights. For instance, the degradation of dodecyl benzene (B151609) sulfonate (DBS) has been studied under various conditions, though its structure differs significantly due to the presence of an aromatic ring. rsc.org

| Condition | Observed Effect on Structurally Similar Surfactants | Potential Implication for this compound |

| Strong Acid | Hydrolysis of some sulfonated compounds can occur, cleaving the C-S bond. | Potential for retro-bisulfite addition to yield hexadecanal and sulfurous acid/sulfur dioxide. |

| Strong Base | Some sulfonated surfactants show stability, while others can undergo elimination reactions. | Potential for retro-bisulfite addition to yield hexadecanal and sulfite. |

| Neutral pH | Generally stable under neutral conditions. | Expected to be most stable at or near neutral pH. |

The energy input from heat and light can also induce the degradation of this compound. These degradation pathways are particularly relevant to its behavior in industrial processes and in sunlit surface waters.

Thermal Degradation:

The thermal stability of hydroxyalkanesulfonates is influenced by the strength of the C-C, C-S, and C-O bonds within the molecule. At elevated temperatures, the molecule can undergo various reactions, including dehydration, desulfonation, and oxidation.

A likely primary thermal degradation pathway is the elimination of water from the hydroxyl group and an adjacent hydrogen atom on the alkyl chain, leading to the formation of an unsaturated sulfonic acid. Another significant pathway at higher temperatures is the cleavage of the C-S bond, which would result in the formation of hexadecanal and sulfur-containing decomposition products. The long hexadecyl chain can also undergo random chain scission at very high temperatures, leading to the formation of smaller volatile organic compounds.

Photochemical Degradation:

In the presence of light, particularly ultraviolet (UV) radiation, organic molecules can undergo photochemical degradation. For surfactants like this compound, this can occur through direct photolysis or indirect photo-oxidation.

Direct Photolysis: This involves the absorption of a photon by the molecule, leading to an excited state that can then undergo bond cleavage. The C-S bond is a potential site for photolytic cleavage, which would lead to the formation of a hexadecyl radical and a sulfonate radical. These reactive radical species would then undergo further reactions with other molecules or with oxygen.

Indirect Photo-oxidation: In natural waters, dissolved organic matter and other sensitizers can absorb light and produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive species can then attack the this compound molecule. The long alkyl chain is particularly susceptible to attack by hydroxyl radicals, leading to a cascade of oxidation reactions that can ultimately mineralize the surfactant to carbon dioxide and water.

Studies on the photochemical degradation of other sulfonated surfactants, such as arylazo sulfonates and dodecyl benzene sulfonate, have shown that UV irradiation can lead to the cleavage of the molecule and the formation of various byproducts. rsc.orgacs.orgresearchgate.net For instance, the photolysis of arylazo sulfonates in water can lead to the generation of aryl cations. acs.orgresearchgate.net While the chromophore in these molecules is different, the studies demonstrate the susceptibility of the sulfonate functional group and the associated organic structure to photochemical transformation.

| Degradation Mode | Potential Primary Reaction | Likely Products |

| Thermal | Dehydration | Alkenylsulfonic acid, water |

| Thermal | C-S Bond Cleavage | Hexadecanal, sulfur oxides |

| Photochemical (Direct) | C-S Bond Cleavage | Hexadecyl radical, sulfonate radical |

| Photochemical (Indirect) | H-abstraction by •OH | Carbon-centered radicals, subsequent oxidation products |

Advanced Spectroscopic and Structural Elucidation of 1 Hydroxy 1 Hexadecanesulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule, including the connectivity of atoms and their spatial arrangement. A typical analysis for 1-Hydroxy-1-hexadecanesulfonic acid would involve ¹H and ¹³C NMR.

¹H NMR: Would be expected to show distinct signals for the single proton on the carbon bearing both the hydroxyl and sulfonic acid groups (C1), the protons of the long alkyl chain (C2-C16), and the hydroxyl proton. The chemical shift and splitting pattern of the C1 proton would be of particular interest for confirming the structure.

¹³C NMR: Would provide the number of unique carbon environments. The C1 carbon, being attached to two electronegative groups (hydroxyl and sulfonic acid), would appear at a characteristic downfield chemical shift.

However, no specific experimental ¹H or ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), for this compound has been found in the public domain.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. ksu.edu.sa

For this compound, the expected characteristic absorption bands would include:

A broad O-H stretching band for the hydroxyl group, typically in the 3200-3600 cm⁻¹ region.

Strong S=O stretching bands for the sulfonic acid group, usually found between 1030-1080 cm⁻¹ and 1150-1250 cm⁻¹.

C-H stretching vibrations for the hexadecyl chain, just below 3000 cm⁻¹.

While these are the expected regions, specific, experimentally determined IR and Raman spectra for this compound are not available. The precise peak positions and shapes are influenced by factors like hydrogen bonding, which cannot be detailed without empirical data.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound and can provide structural clues through analysis of its fragmentation patterns. libretexts.org High-resolution mass spectrometry would be used to confirm the exact molecular formula (C₁₆H₃₄O₄S).

Electron ionization (EI) or softer ionization techniques followed by tandem MS (MS/MS) would reveal how the molecule breaks apart. Expected fragmentation could involve:

Loss of a water molecule (H₂O) from the hydroxyl group.

Loss of the sulfonic acid group (SO₃H).

Cleavage along the long alkyl chain.

Without experimental mass spectra, a definitive analysis of the fragmentation pathways and the relative abundance of fragment ions for this compound cannot be provided.

X-ray Diffraction Studies for Solid-State Crystal Structures (if applicable to the compound)

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the ultimate proof of its three-dimensional structure in the solid state. This technique would determine precise bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules pack together in a crystal lattice, revealing details about intermolecular hydrogen bonding involving the hydroxyl and sulfonic acid groups. researchgate.netmdpi.com

A search of crystallographic databases yielded no entries for this compound, indicating that its crystal structure has not been determined or is not publicly available. mdpi.com

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-MS) in Structural Research

Hyphenated techniques, which couple a separation method with a spectroscopic method, are invaluable for analyzing complex mixtures or purifying a compound for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally used for volatile compounds. nih.govresearchgate.net Due to the low volatility of a long-chain sulfonic acid, analysis of this compound would likely require derivatization (e.g., silylation of the hydroxyl and sulfonic acid groups) to make it suitable for GC-MS. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique would allow for the separation of the compound from any impurities, followed by direct NMR analysis. This would be particularly useful if the compound is difficult to isolate in a pure form. nih.gov

No specific studies employing these hyphenated techniques for the analysis of this compound have been found.

Computational Chemistry and Theoretical Investigations of 1 Hydroxy 1 Hexadecanesulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1-hydroxy-1-hexadecanesulfonic acid, these calculations can elucidate its electronic structure and predict its reactivity.

By solving approximations of the Schrödinger equation, DFT can determine the molecule's electron density distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. The energy difference between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

These calculations would reveal the most electron-rich and electron-poor regions of the molecule. The sulfonic acid and hydroxyl groups, being highly polar, would be identified as key sites for electrostatic interactions and potential chemical reactions. The distribution of partial atomic charges across the molecule can be calculated, providing a quantitative measure of its polarity. This information is crucial for understanding how the molecule will interact with itself and with other molecules, such as water or oil, which is fundamental to its surfactant properties.

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | Localized primarily on the sulfonate and hydroxyl groups. | Indicates the region most likely to donate electrons in a chemical reaction. |

| LUMO Energy | Distributed around the sulfur and adjacent carbon atoms. | Indicates the region most likely to accept electrons. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity, typical for functionalized organic molecules. |

| Dipole Moment | High | Confirms the polar nature of the molecule, essential for its function as a surfactant. |

| Electrostatic Potential | Negative potential around the sulfonate and hydroxyl oxygen atoms; positive potential around the hydrogen atoms of the hydroxyl and sulfonic acid groups. | Maps the regions prone to electrophilic and nucleophilic attack, and hydrogen bonding. |

This table is illustrative and based on general principles of quantum chemistry as applied to a molecule with these functional groups. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations of this compound in Chemical Environments

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations can model its behavior in different environments, such as in water, at an oil-water interface, or in the formation of micelles. nih.govmemphis.edu

In a typical MD simulation, the forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a detailed view of the molecule's dynamics.

Simulations of this compound in an aqueous solution would reveal how water molecules arrange around its polar head (the hydroxyl and sulfonic acid groups) and how the hydrophobic hexadecyl tail influences the local water structure. A key application of MD for surfactants is to simulate the process of micellization. nih.gov By placing many surfactant molecules in a simulation box with water, one can observe their self-assembly into spherical or other shaped micelles above a certain concentration, known as the critical micelle concentration (CMC). researchgate.net These simulations can provide data on micelle size, shape, and the dynamics of individual surfactant molecules entering and leaving the micelle.

Furthermore, MD simulations are invaluable for studying the behavior of surfactants at interfaces, such as the oil-water interface. These simulations can show how this compound molecules orient themselves at the interface to reduce the interfacial tension, a key mechanism of detergency and emulsification. mdpi.com

Structure-Activity Relationship (SAR) Studies via Chemoinformatics and Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological activity or a specific physical property. youtube.com In the context of this compound, SAR would explore how variations in its structure affect its performance as a surfactant. Chemoinformatics tools are essential for conducting these studies, as they can manage large datasets of chemical structures and their associated properties. wikipedia.orgacs.org

A Quantitative Structure-Activity Relationship (QSAR) model could be developed for a series of related hydroxyalkanesulfonic acids. researchgate.net This involves:

Creating a dataset of molecules with variations in alkyl chain length, the position of the hydroxyl group, or the presence of other functional groups.

Calculating a wide range of molecular descriptors for each molecule, such as size, shape, lipophilicity (logP), and electronic properties.

Measuring a specific activity for each molecule, such as its CMC, surface tension reduction capability, or foaming power.

Using statistical methods to build a mathematical model that correlates the descriptors with the activity.

Such a QSAR model for hydroxyalkanesulfonic acids would allow for the prediction of the surfactant properties of new, unsynthesized molecules. This can guide the design of more effective or specialized surfactants. For instance, a SAR study might reveal that increasing the alkyl chain length improves surface activity up to a certain point, after which solubility becomes too low. The presence and position of the hydroxyl group would likely be found to significantly influence properties like water solubility and interaction with other polar molecules.

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational chemistry can predict the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. For this compound, theoretical calculations can simulate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

By calculating the magnetic shielding of each nucleus in the molecule, a theoretical NMR spectrum can be generated. This would predict the chemical shifts of the various carbon and hydrogen atoms, aiding in the interpretation of experimental NMR data. Similarly, by calculating the vibrational frequencies of the chemical bonds, a theoretical IR spectrum can be produced. This would show characteristic peaks for the O-H, S=O, C-H, and S-O bonds, confirming the presence of these functional groups.

Table 2: Computationally Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Key Features | Interpretation |

| ¹H NMR | A distinct multiplet for the proton on the carbon bearing the -OH and -SO₃H groups. A broad singlet for the -OH proton. A complex series of multiplets for the -(CH₂)₁₄- chain. A triplet for the terminal -CH₃ group. | Helps in assigning specific protons in the molecule's structure. |

| ¹³C NMR | A unique chemical shift for the carbon atom bonded to both the hydroxyl and sulfonic acid groups. Distinct signals for the carbons in the long alkyl chain. | Provides a carbon fingerprint of the molecule, confirming the carbon skeleton. |

| IR Spectroscopy | Broad absorption band around 3400 cm⁻¹ (O-H stretch). Strong absorption bands around 1200 cm⁻¹ and 1050 cm⁻¹ (S=O and S-O stretches). Multiple bands in the 2850-2960 cm⁻¹ region (C-H stretches). | Confirms the presence of the key functional groups: hydroxyl, sulfonic acid, and alkyl chain. |

This table is illustrative. The exact positions of the peaks would need to be determined by specific quantum chemical calculations.

Design of Novel Hydroxyalkanesulfonic Acid Derivatives through Computational Screening

One of the most powerful applications of computational chemistry is in the rational design of new molecules with desired properties. By leveraging the understanding gained from quantum chemical calculations, MD simulations, and SAR studies, it is possible to design and screen novel derivatives of this compound in silico before committing to their synthesis.

The design process might start by creating a virtual library of related molecules. This could involve systematically varying the length of the alkyl chain, adding branches to the chain, introducing additional functional groups, or changing the position of the hydroxyl and sulfonic acid groups.

Each of these virtual molecules can then be rapidly evaluated using the computational tools described above:

QSAR models can provide an initial, fast screening of properties like CMC or biodegradability.

Quantum chemical calculations can be used to assess the electronic properties and potential reactivity of the most promising candidates.

MD simulations can then be employed for a more detailed investigation of the behavior of a select few candidates in solution or at interfaces.

This hierarchical computational screening approach allows for the efficient exploration of a vast chemical space to identify derivatives with potentially superior performance, such as lower CMC, better hard water tolerance, or enhanced biodegradability. This accelerates the discovery and development of new, high-performance surfactants for a variety of applications.

Supramolecular Chemistry and Controlled Self Assembly of 1 Hydroxy 1 Hexadecanesulfonic Acid Analogues

Principles of Self-Assembly in Non-Biological Systems

The final architecture of the self-assembled structure is largely determined by the geometry of the surfactant molecule, which can be predicted by the critical packing parameter (CPP). The CPP relates the volume of the hydrophobic tail (v) to the area of the hydrophilic head group (a₀) and the length of the tail (l_c). Different CPP values favor different structures: spherical micelles (CPP < 1/3), cylindrical micelles (1/3 < CPP < 1/2), vesicles or bilayers (1/2 < CPP < 1), and inverted structures (CPP > 1). For hydroxyalkanesulfonates, the presence of both a sulfonate and a hydroxyl group influences the effective head group area, thereby modulating the CPP and the resulting supramolecular architecture.

Formation of Micellar and Vesicular Architectures by Hydroxyalkanesulfonates

Above a specific concentration, known as the critical micelle concentration (CMC), surfactant monomers aggregate to form micelles. The CMC is a key characteristic of a surfactant, indicating its efficiency in forming self-assembled structures. For long-chain hydroxyalkanesulfonates, the CMC is influenced by the length of the alkyl chain and the position of the hydrophilic groups.

The table below summarizes the properties of a related long-chain hydroxyalkanesulfonate, illustrating the impact of its molecular structure on its self-assembly behavior.

| Property | Value for Sodium 5-hydroxyhexadecane-4-sulfonate (C16-4S-5OH) | Reference |

| Krafft Point (Kp) | < 0 °C | rsc.org |

| Critical Micelle Concentration (CMC) | 0.08 mM | rsc.orgresearchgate.net |

| Surface Tension at CMC (γ_CMC) | 35.1 mN/m | rsc.org |

| Minimum Area per Molecule (A_min) | 0.61 nm² | rsc.org |

While micelles are common, under certain conditions, such as changes in pH, temperature, or the presence of salts or co-surfactants, hydroxyalkanesulfonates can form vesicles. Vesicles are spherical bilayers enclosing an aqueous core, making them valuable for encapsulation applications. The formation of vesicles from single-chain anionic surfactants, which is generally less common than from double-chain lipids, can be induced by factors that alter the critical packing parameter, such as the binding of counterions that screen the electrostatic repulsion between the head groups.

Interfacial Phenomena and Adsorption Mechanisms at Solid-Liquid Interfaces

The amphiphilic nature of 1-hydroxy-1-hexadecanesulfonic acid and its analogues drives them to adsorb at interfaces, such as the boundary between a liquid and a solid surface. This property is fundamental to their roles in detergency, lubrication, and as stabilizing agents. At a solid-liquid interface, the surfactant molecules arrange themselves to minimize free energy, which can involve the hydrophobic tail or the hydrophilic head group interacting with the solid surface, depending on its polarity.

For a hydrophilic surface like silica (B1680970) in water, it is expected that the sulfonate and hydroxyl head groups would interact with the surface, leading to the formation of a surfactant layer. Studies on the adsorption of peptides with amphiphilic sequences at the silica-water interface have shown the formation of stable, irreversibly adsorbed layers. manchester.ac.uk The structure and amount of adsorbed material are influenced by factors such as the concentration of the surfactant, the pH of the solution, and the ionic strength of the medium. manchester.ac.uk The presence of both a strongly anionic sulfonate group and a hydrogen-bonding hydroxyl group in this compound likely leads to complex adsorption behavior at various interfaces. The mechanism of action for related surfactants like sodium 1-hydroxytetradecane-1-sulphonate involves the adsorption at interfaces where the hydrophilic head orients towards the aqueous phase and the hydrophobic tail towards a non-polar phase or surface. evitachem.com

Design of Structured Materials Based on this compound Self-Organization

The self-assembly of surfactants like this compound can be harnessed to create highly ordered, nanostructured materials. This approach, often termed "bottom-up" fabrication, uses the surfactant aggregates as templates around which other materials can be organized. A common strategy involves the interaction of surfactant micelles with inorganic precursors, such as silica or titania, in a process known as sol-gel synthesis. researchgate.net

The surfactant micelles, which can be spherical or cylindrical, act as structure-directing agents. The inorganic precursors hydrolyze and condense around the micelles, forming a hybrid organic-inorganic mesophase. Subsequent removal of the organic surfactant template, typically through calcination or solvent extraction, leaves behind a porous inorganic material with a structure that is a negative replica of the micellar arrangement. The pore size, shape, and connectivity of these materials can be tailored by controlling the type of surfactant, its concentration, and other synthesis conditions. While specific examples utilizing this compound are not prominent in the literature, its ability to form well-defined aggregates makes it a potential candidate for the templated synthesis of mesoporous materials.

Responsive Supramolecular Systems Incorporating Hydroxyalkanesulfonic Moieties

"Smart" or "stimuli-responsive" supramolecular systems are materials that can undergo significant changes in their structure and properties in response to external triggers. These triggers can be physical, such as changes in temperature or light, or chemical, such as a change in pH or the presence of a specific molecule. nih.govmdpi.comresearchgate.net The incorporation of hydroxyalkanesulfonic acid moieties into such systems can impart responsiveness.

For instance, the hydroxyl group offers a site for pH-dependent interactions or for further chemical modification to introduce other responsive groups. The sulfonate group, being strongly anionic, can participate in electrostatic interactions that are sensitive to the ionic strength of the surrounding medium or the presence of specific counterions. A supramolecular assembly of hydroxyalkanesulfonates could, for example, be designed to disassemble and release an encapsulated cargo upon a change in pH that alters the hydrogen bonding involving the hydroxyl group. Similarly, the introduction of multivalent cations could induce a transition from micelles to a different aggregated state, altering the system's properties. While the development of responsive systems based specifically on this compound is an area ripe for exploration, the principles established with other responsive surfactants provide a clear roadmap for future research. nih.govmdpi.com

Catalytic Roles and Applications of 1 Hydroxy 1 Hexadecanesulfonic Acid in Chemical Synthesis

1-Hydroxy-1-hexadecanesulfonic Acid as a Brønsted Acid Catalyst

The primary catalytic function of this compound stems from its sulfonic acid group, which is a strong Brønsted acid. Brønsted acids are proton (H⁺) donors, and their catalytic activity relies on the ability to protonate substrates, thereby activating them for subsequent reactions. youtube.com Sulfonic acids, in general, exhibit acid strengths comparable to strong mineral acids like sulfuric acid. nih.gov This strong acidity allows them to effectively catalyze a wide range of organic reactions by lowering the activation energy of the rate-determining step. sulfonic-acid.com

In the context of this compound, the -SO₃H group can readily donate its proton to an electrophilic species in a reaction mixture. youtube.com This protonation event makes the substrate more susceptible to nucleophilic attack, facilitating bond formation or cleavage. youtube.comyoutube.com The general principle involves the catalyst engaging with the electrophile to lower the activation energy of a subsequent elementary step. youtube.com While specific studies on this compound are not extensively detailed, its behavior as a Brønsted acid catalyst is inferred from the well-documented catalytic activity of other sulfonic acids and hydroxy acids in various transformations. nih.govdu.edu The development of new sulfonic acid-based catalysts is an active area of research aimed at mediating highly selective chemical transformations. du.edu

Heterogeneous Catalysis Involving Immobilized Hydroxyalkanesulfonates

To overcome challenges associated with homogeneous catalysts, such as difficult separation from the reaction mixture and potential for corrosion, sulfonic acids like hydroxyalkanesulfonates can be immobilized on solid supports. mdpi.comfrontiersin.org This creates a heterogeneous catalyst that combines the high activity and selectivity of the molecular catalyst with the practical advantages of a solid system, including easy recovery, reusability, and suitability for continuous flow processes. nih.govmdpi.comrsc.orgescholarship.org

Common solid supports for immobilizing sulfonic acids include:

Silica (B1680970) (SiO₂): Materials like amorphous silica and mesoporous silica (e.g., MCM-41) are frequently used due to their high surface area and stable structure. nih.govmdpi.com Sulfonic acid groups can be tethered to the silica surface through various synthetic procedures. mdpi.com

Carbon-based materials: Activated carbon can be functionalized with sulfonic acid groups to create stable solid acid catalysts. frontiersin.orgresearchgate.net

Polymers: Polymeric resins can also serve as a matrix for anchoring sulfonic acid functionalities. mdpi.com

The immobilization process can enhance catalyst stability by preventing deactivation pathways like dimerization that may occur in solution. rsc.org However, a significant challenge with supported sulfonic acids is the potential for the leaching of the acidic groups from the support, particularly in the presence of polar solvents like water, which can lead to a loss of activity over repeated cycles. mdpi.com Research focuses on developing more stable linkages between the sulfonic acid and the support to mitigate this issue. mdpi.com

Table 1: Examples of Immobilized Sulfonic Acid Catalysts and Their Applications

| Catalyst Support | Type of Sulfonic Acid | Application | Key Findings | Reference(s) |

| Amorphous & Mesoporous Silica (MCM-41) | Propylsulfonic acid | Oxidation of methylhydroquinone | The catalyst showed optimal activity and could be reused twice without loss of activity after recovery by filtration. | nih.gov |

| Silica | Perfluoroalkyl sulfonic acid | Acylation of anisole | Achieved the best result with a 71% yield and 95% selectivity for the desired product. | nih.gov |

| Activated Carbon | Phenyl sulfonic acid | Methylation of palmitic acid | Initial conversion was 95.2%; after five cycles, conversion dropped to 63.5% but could be regenerated. | frontiersin.org |

| Silica-coated Cobalt Ferrite Nanoparticles | Long-chain sulfonic acid | Deprotection of benzaldehyde (B42025) dimethyl acetal | Showed comparable activity to commercial catalysts with the advantage of easy magnetic recovery and good stability. | mdpi.com |

Organic Reactions Mediated by Sulfonic Acid Derivatives

Sulfonic acid derivatives are versatile catalysts for a multitude of organic reactions due to their strong acidity. sulfonic-acid.commdpi.com They can effectively replace corrosive and environmentally harmful liquid acids, aligning with the principles of green chemistry. sulfonic-acid.com These catalysts can promote reactions under milder conditions than traditionally required. sulfonic-acid.com

Key organic reactions catalyzed by sulfonic acids include:

Esterification and Transesterification: They catalyze the formation of esters from carboxylic acids and alcohols. mdpi.com

Alkylation: Sulfonic acids can guide the addition of alkyl groups to target molecules with high precision and selectivity. sulfonic-acid.com

Condensation Reactions: They promote intermolecular dehydration to form more complex organic structures. sulfonic-acid.com An example is the Pechmann condensation for coumarin (B35378) synthesis. researchgate.net

Oxidation Reactions: Supported sulfonic acids have been used in Baeyer–Villiger oxidations and the oxidation of hydroquinones. nih.gov

Hydrolysis: They are used to catalyze the hydrolysis of esters and the hydrolysis of cellobiose (B7769950) in biomass conversion. mdpi.comnih.gov

Multicomponent Reactions (MCRs): Sulfonic acids are efficient catalysts for MCRs, such as the Biginelli reaction, which produces dihydropyrimidinones. mdpi.comscielo.br

The long alkyl chain of this compound could also impart surfactant properties, potentially enabling its use in emulsion or micellar catalysis, where reactions are carried out in multiphase systems. This is analogous to how sodium 1-hexadecanesulfonate is used as an emulsifier. sigmaaldrich.comsigmaaldrich.com

Table 2: Selected Organic Reactions Catalyzed by Sulfonic Acid Derivatives

| Reaction Type | Substrates | Catalyst Type | Key Outcome | Reference(s) |

| Oxidative Coupling | Xanthene and cyclohexanone (B45756) | Silica-supported propylsulfonic acid | Yields of isolated products between 55% and 90% with excellent selectivity (83–99%). | nih.gov |

| Baeyer-Villiger Oxidation | Cyclohexanone | Silica-supported propylsulfonic acid | High cyclohexanone conversion (80–90%) using aqueous hydrogen peroxide. | nih.gov |

| Ring Closure | 2,2'-diaminobiphenyls | Perfluorinated sulfonic acid resin (Nafion-H) | A preparative route to carbazoles. | acs.org |

| Fructose Dehydration | Fructose | Water-soluble sulfonic derivatives (e.g., sulfamic acid) | High HMF yields (76–79%) in a stable biphasic system, allowing for catalyst recycling. | nih.gov |

Mechanism of Catalytic Action and Catalyst Regeneration Studies

The catalytic action of a Brønsted acid like this compound generally proceeds through the protonation of a substrate. youtube.com For instance, in an acid-catalyzed hydration of an alkene, a hydronium ion (formed by the acid catalyst in water) protonates the alkene's double bond to form a carbocation intermediate. youtube.comyoutube.com A nucleophile, such as water, then attacks the carbocation, and a final deprotonation step regenerates the acid catalyst, completing the catalytic cycle. youtube.comyoutube.comyoutube.com A similar mechanism applies to the hydrolysis of esters, where the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.com

The formation of hydroxymethanesulfonic acid from formaldehyde (B43269) and sulfur dioxide species involves the nucleophilic addition of bisulfite (HSO₃⁻) or sulfite (B76179) (SO₃²⁻) to the carbonyl carbon of formaldehyde. caltech.edu This reaction is influenced by specific acid catalysis, where the dehydration of methylene (B1212753) glycol to formaldehyde can become a rate-limiting step. caltech.edu

A primary concern with solid acid catalysts is deactivation. For sulfonated catalysts, deactivation can occur through several pathways:

Leaching: The sulfonic acid groups can be washed away from the support during the reaction, especially under harsh hydrothermal conditions. mdpi.comnih.gov

Ion Exchange: Cations present in the feedstock can exchange with the protons of the sulfonic acid groups, neutralizing the active sites. nih.gov

Fortunately, deactivation is often reversible. Leaching caused by ion exchange can be fully reversed by treating the spent catalyst with a strong Brønsted acid to replenish the protons. nih.gov For sulfonated carbon catalysts used in the methylation of palmitic acid, a catalyst that had lost significant activity after five uses could be regenerated by washing with methanol (B129727), drying, and resulfonating with concentrated sulfuric acid. This process restored the density of -SO₃H groups and achieved a palmitic acid conversion of 95.1%, slightly higher than the fresh catalyst. frontiersin.org

Synergistic Catalysis in Multicomponent Reactions

Synergistic catalysis involves the simultaneous activation of two or more reactants by different catalytic species, allowing for complex transformations that would be difficult to achieve otherwise. nih.gov Sulfonic acid derivatives, including potentially this compound, are well-suited for this role, acting as the Brønsted acid component in a synergistic system. nih.gov

This approach is particularly powerful in multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product. scielo.brnih.govsemanticscholar.org MCRs are highly atom-economical and efficient. scielo.br In a typical synergistic MCR, the sulfonic acid catalyst protonates and activates an electrophile (LUMO-lowering activation), while another catalyst (e.g., an amine) activates a nucleophile (HOMO-raising activation). nih.gov

For example, in the synthesis of 4H-pyran derivatives, an acid catalyst promotes the initial Knoevenagel condensation between an aldehyde and a methylene-active compound. scielo.br The resulting intermediate is then attacked by an enol, leading to cyclization and formation of the final product. scielo.br The use of sulfonic acid-functionalized ionic liquids has proven effective in catalyzing various MCRs, including the Biginelli and Hantzsch reactions, with the added benefit of catalyst recyclability. scielo.brmdpi.com The combination of different catalytic entities, such as a Brønsted acid with a metal catalyst, can also lead to enhanced performance due to synergistic effects. researchgate.netmdpi.com

Table 3: Examples of Multicomponent Reactions (MCRs) Catalyzed by Sulfonic Acids

| MCR Name | Reactants | Catalyst Type | Product | Key Features | Reference(s) |

| Biginelli Reaction | Aromatic aldehyde, ethyl acetoacetate, urea/thiourea | 1,3-disulfonic acid benzimidazolium chloride (ionic liquid) | Dihydropyrimidinones (DHPMs) | Excellent yields (88-97%), short reaction times, catalyst is recyclable. | scielo.br |

| Synthesis of 4H-pyrans | Aldehyde, malononitrile, 1,3-dicarbonyl compound | Acidic ionic liquid | 2-amino-4-aryl-4H-chromene-3-carbonitriles | Involves an acid-catalyzed Knoevenagel condensation followed by cyclization. | scielo.br |

| Synthesis of Dihydropyrido[2,3-d]pyrimidines | Arylaldehydes, acetylacetone, 6-amino-1,3-dimethyluracil | Metal-Organic Framework with sulfonic acid groups (MOF BAIL) | Dihydropyrido[2,3-d]pyrimidine derivatives | Excellent yields (>90%), solventless conditions, catalyst reusable for up to six cycles. | scielo.br |

| Doebner Reaction | Pyruvic acid, aniline (B41778) derivative, benzaldehyde derivative | Acid-catalyzed | Quinolines | Used in the synthesis of active pharmaceutical ingredients like Brequinar. | mdpi.com |

Applications of 1 Hydroxy 1 Hexadecanesulfonic Acid in Advanced Materials Science

Polymerization Processes and Emulsifier Roles in Polymer Synthesis

The primary documented application for this compound is as a specialty surfactant in polymerization processes.

Emulsion Polymerization of Styrene and Related Monomers

Multiple chemical data sources consistently state that 1-Hexadecanesulfonic acid sodium salt, the salt of 1-hydroxy-1-hexadecanesulfonic acid, can be utilized as an emulsifier. sigmaaldrich.comchemicalbook.comlookchem.comcenmed.com Specifically, its application is cited in the context of reverse iodine transfer – emulsion polymerization of styrene . sigmaaldrich.comchemicalbook.com This technique is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures.

Despite this repeated mention, detailed studies quantifying its performance—such as its effect on particle size distribution, polymerization kinetics, monomer conversion rates, or the final properties of the polystyrene latex—are not available in the surveyed literature. Therefore, a data table comparing these metrics against other emulsifiers cannot be compiled at this time.

Crosslinking Mechanisms in Polymeric Systems

The second specific application mentioned for 1-Hexadecanesulfonic acid sodium salt is its use in foundational polymer research. sigmaaldrich.comchemicalbook.com It was reportedly "used to study the mechanism for the crosslinking of hydroxyl-terminated poly(dimethylsiloxane)". sigmaaldrich.comchemicalbook.com This suggests its role as a tool or probe in elucidating the chemical pathways and kinetics of silicone polymer curing.

However, the original research study detailing this work, which would describe the specific mechanism and the role the compound played, could not be located through the performed searches. Without this primary source, no further details on the crosslinking mechanisms it helped to uncover can be provided.

Surface Modification and Coating Technologies

There is no specific research available that documents the use of this compound for the surface modification of materials or as a component in coating technologies. While its nature as a surfactant implies surface-active properties, its practical application in these areas has not been detailed in the public domain.

Formulation of Advanced Chemical Additives

Information regarding the role of this compound in the formulation of other advanced chemical additives is not available in the surveyed literature. Its documented role is as a primary additive (emulsifier) itself, rather than as a component in creating other additive packages.

Role in Colloid and Interface Science Beyond Traditional Surfactant Behavior

This compound (as its sodium salt) is identified as an anionic surfactant. sigmaaldrich.com Its behavior at interfaces has been leveraged in analytical chemistry. A specific method has been described for its quantitative analysis where it forms an ion associate with an anionic sulphonepthalein dye. This complex is then precipitated with chitosan (B1678972) for subsequent spectrophotometric determination. sigmaaldrich.com This application demonstrates a specific interfacial interaction beyond simple micelle formation but does not provide broader insights into its unique colloidal behavior.

Physicochemical data, such as the critical micelle concentration (CMC) or surface tension isotherms, which are crucial for characterizing surfactant behavior, are not available in the located sources.

Integration into Functional Materials (e.g., membranes, hydrogels)

No research or patents were found that describe the integration of this compound into functional materials such as filtration membranes or hydrogels.

Environmental Chemical Fate and Abiotic Degradation of 1 Hydroxy 1 Hexadecanesulfonic Acid

Limited specific experimental data exists for the environmental fate of 1-hydroxy-1-hexadecanesulfonic acid. However, its behavior can be inferred from its structure—a long hydrocarbon tail combined with polar hydroxyl and sulfonate groups—and by examining studies on analogous compounds such as other long-chain sulfonated surfactants.

Advanced Analytical Methodologies for 1 Hydroxy 1 Hexadecanesulfonic Acid Detection and Quantification

Chromatographic Techniques (HPLC, GC, IC) for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for the separation and analysis of surfactants. High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for analyzing non-volatile compounds like 1-Hydroxy-1-hexadecanesulfonic acid.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent). alfachemic.com For anionic surfactants, reversed-phase columns (e.g., C18) are commonly used, often with ion-pairing reagents added to the mobile phase to improve retention and peak shape. alfachemic.comsigmaaldrich.com Techniques such as High-Speed Counter-Current Chromatography (HSCCC), a form of liquid-liquid partition chromatography without a solid support, have also been successfully applied for the preparative purification of similar aromatic sulfonates, yielding purities of over 99%. nih.govnih.gov

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to the compound's high molecular weight, polarity, and extremely low volatility. Derivatization would be required to convert it into a more volatile form, a process which adds complexity and potential for analytical error.

Ion Chromatography (IC) is another powerful tool for separating ionic species. It can be used to determine the content of anionic surfactants and can be particularly effective for separating the target compound from other inorganic and organic anions that might be present in a sample.

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Column | Reversed-Phase C8 or C18; Acclaim Surfactant Plus | Separates components based on hydrophobicity. alfachemic.com |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient with a buffer (e.g., phosphate) | Elutes components from the column. Gradient elution is often required for complex mixtures. nih.gov |

| Ion-Pair Reagent | Tetrabutylammonium salts (for anionic surfactants) | Forms a neutral ion-pair with the charged analyte, increasing retention on a reversed-phase column. |

| Detector | UV, Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | Detects components as they elute. MS provides high sensitivity and structural information. alfachemic.comthermofisher.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. nih.gov |

Capillary Electrophoresis for Separation and Characterization

Capillary Electrophoresis (CE) has emerged as a powerful high-resolution technique for the separation of ionic compounds, making it well-suited for the analysis of surfactants. nih.gov It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. The technique separates ions based on their electrophoretic mobility in an electric field.

For complex surfactant mixtures, the resolution can be enhanced by using additives in the buffer solution, such as organic solvents or cyclodextrins. nih.gov While direct applications for this compound are not extensively documented, its sodium salt is used as a component in high-performance capillary electrophoresis analysis of peptides, indicating its compatibility with the technique. lichrom.com Validated CE methods are available for other anionic surfactants like sodium dodecyl sulfate (B86663), demonstrating its robustness for quantitative analysis. nih.gov

| Parameter | Description | Relevance to Analysis |

|---|---|---|

| Capillary | Fused silica (B1680970) capillary, typically 40-100 cm in length. google.com | The stationary component where separation occurs. |

| Background Electrolyte (BGE) | A buffer solution (e.g., phosphate, borate) that conducts current and maintains pH. | The composition of the BGE determines the electrophoretic mobility and separation selectivity. |

| Buffer Additives | Organic solvents, cyclodextrins, or micelles. nih.gov | Used to modify the separation environment, enhance resolution of isomers, and separate neutral surfactants. nih.gov |

| Detection | Direct or indirect UV, Fluorescence, Conductivity, Mass Spectrometry (MS). nih.gov | Indirect UV is common for analytes lacking a strong chromophore. MS provides high sensitivity and specificity. nih.gov |

| Applied Voltage | Typically 15-30 kV. | The driving force for the separation. |

Spectrophotometric and Electrochemical Detection Methods

Spectrophotometric and electrochemical methods offer alternative or complementary approaches for the quantification of this compound, often prized for their simplicity and speed.

Spectrophotometry relies on measuring the absorption of light by a substance. For sulfonated surfactants that lack a strong intrinsic chromophore, indirect methods are common. One established method for the quantitative analysis of 1-Hexadecanesulfonic acid sodium salt involves forming an ion associate with an anionic sulphonephthalein dye, which is then precipitated with chitosan (B1678972) for measurement. lichrom.comsigmaaldrich.com Another approach for sulfonates uses a metachromatic dye, where the formation of a dye-surfactant complex causes a measurable shift in the dye's maximum absorbance wavelength. google.com For compounds containing aromatic rings, direct UV spectrophotometry can be used, with sulfonated fractions often exhibiting characteristic bands. researchgate.net

Electrochemical detection measures the current resulting from the oxidation or reduction of an analyte at an electrode surface. This technique is highly sensitive and is often coupled with HPLC (HPLC-ED). While a specific method for this compound is not prominent, methods for other hydroxylated compounds, such as 1-hydroxypyrene, have been successfully developed using specialized electrodes like boron-doped diamond films. nih.gov The principle involves applying a specific potential to oxidize the hydroxyl group, generating a current that is proportional to the analyte's concentration. nih.govyoutube.com The development of novel electrode materials, such as those based on graphene oxide and metal-organic frameworks, continues to advance the potential for creating highly selective and sensitive electrochemical sensors for a wide range of analytes. nih.govresearchgate.net

Sample Preparation Strategies for Complex Chemical Matrices

Effective sample preparation is a critical prerequisite for accurate and reproducible analysis, especially when the analyte is present in a complex matrix such as a commercial detergent formulation or an environmental sample. The primary goals are to remove interfering substances, preconcentrate the analyte, and ensure compatibility with the analytical instrument. alfachemic.comresearchgate.net

Common strategies include:

Filtration and Dilution : The simplest steps to remove particulate matter and bring the analyte concentration into the linear range of the analytical method. alfachemic.com

Solid-Phase Extraction (SPE) : A widely used technique for isolating and preconcentrating surfactants from aqueous solutions. researchgate.net A cartridge containing a solid adsorbent (e.g., C18) retains the surfactant while allowing salts and other polar interferences to pass through. The retained analyte is then eluted with a small volume of an organic solvent. nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) : Involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components.

Surfactant-Based Extraction : Methods like Cloud-Point Extraction (CPE) use the inherent properties of surfactants to form a concentrated, analyte-rich phase, effectively separating it from the bulk aqueous sample. researchgate.netmostwiedzy.pl This is an environmentally friendly approach as it can reduce the need for organic solvents. researchgate.netmostwiedzy.pl

| Technique | Principle | Primary Application | Advantages |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid phase from a liquid sample. | Isolating surfactants from aqueous matrices (e.g., wastewater, environmental samples). researchgate.net | High concentration factor, high selectivity, low solvent use. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquids. | General isolation from complex mixtures. | Simple, widely applicable. |

| Cloud-Point Extraction (CPE) | Non-ionic or mixed ionic surfactants separate into a surfactant-rich phase upon heating or adding salt. mostwiedzy.pl | Preconcentration of analytes from large volume aqueous samples. mostwiedzy.pl | High preconcentration factor, reduced organic solvent use. researchgate.net |

| Solid-Liquid Extraction (SLE) | Analyte is extracted from a solid sample using a liquid solvent. | Extracting surfactants from solid matrices like sludge or sediments. researchgate.net | Effective for solid samples. researchgate.net |

Validation of Analytical Procedures in Research Settings

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. lew.ro In a research setting, this ensures that the data generated are reliable, accurate, and reproducible. The validation process involves evaluating several key performance characteristics according to established guidelines, such as those from EURACHEM. lew.ro

Key validation parameters include:

Selectivity/Specificity : The ability of the method to measure the analyte unequivocally in the presence of other components. lew.ro

Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For surfactant analysis, precision values ranging from 1.72% to 11.70% have been reported as acceptable. nih.gov

Accuracy : The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies on spiked samples, with typical recovery ranges of 84-115% being considered acceptable for surfactant analysis. nih.gov

Limit of Detection (LOD) : The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. lew.ro